Casopitant

Descripción general

Descripción

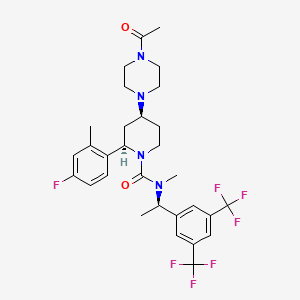

Casopitant is a potent and selective antagonist of the human neurokinin-1 receptor, the primary receptor of substance P . It has been investigated for use in the treatment of urinary incontinence and adverse effects of chemotherapy . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Molecular Structure Analysis

Casopitant has a chemical formula of C30H35F7N4O2 and an average molecular weight of 616.625 . It is a small molecule and is classified as investigational . The structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Chemical Reactions Analysis

While specific chemical reactions involving Casopitant are not detailed in the sources, it’s known that Casopitant acts as a substrate and a weak-to-moderate inhibitor of CYP3A4 . This suggests that it undergoes metabolic interactions involving the cytochrome P450 3A4 enzyme.

Physical And Chemical Properties Analysis

Casopitant has six hydrogen bond acceptors and zero hydrogen bond donors . It has a density of 1.3±0.1 g/cm3, a boiling point of 615.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 145.4±0.3 cm3, and it has a molar volume of 475.7±3.0 cm3 .

Aplicaciones Científicas De Investigación

Manufacturing Process Development

- Quality by Design in Casopitant Mesylate Manufacturing : Casopitant mesylate was developed for its potential in treating several therapeutic targets, including inflammatory bowel disease, CNS disorders, and others. The manufacturing process was optimized using a Quality by Design approach, focusing on enhanced quality assurance through a control strategy based on process understanding and risk analysis (Cimarosti et al., 2010).

Pharmacokinetics and Pharmacodynamics

- Intravenous Cyclophosphamide Interaction : A study assessed casopitant's effects on the pharmacokinetics, safety, tolerability, and pharmacodynamics of cyclophosphamide. It found that casopitant did not significantly alter cyclophosphamide's pharmacokinetic profile or its bone marrow toxicity (Adams et al., 2014).

- Metabolic Interactions Involving Cytochrome P450 3A4 : Casopitant is a substrate, inhibitor, and inducer of CYP3A4. This study provides an overview of casopitant's drug-drug interaction potential, based on in vitro data and clinical evidence with various substrates and inhibitors (Motta et al., 2011).

- Effect on Oral Contraceptive Pill : Research investigated the effect of casopitant on the pharmacokinetics of an oral contraceptive pill. The study found that continuous coadministration of casopitant with the pill resulted in a small change in levonorgestrel exposure, but a dose-dependent reduction in ethinylestradiol exposure (Adams et al., 2009).

Clinical Trials and Therapeutic Applications

- Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting : A phase III trial demonstrated the efficacy of casopitant in preventing nausea and vomiting in patients receiving moderately emetogenic chemotherapy. It showed significant improvement in response rates compared to controls (Herrstedt et al., 2009).

- Application in Major Depressive Disorder : Two randomized, placebo-controlled, Phase II trials investigated casopitant in the treatment of depression. One of the trials found that casopitant achieved statistically significant improvement versus placebo in depressive symptoms (Ratti et al., 2011).

Safety And Hazards

Casopitant may pose risks of impaired fertility, harm to the unborn child, and possible irreversible effects . It’s important to note that these risks are potential and may not occur in all individuals. Always consult with a healthcare provider for personalized advice.

Direcciones Futuras

Casopitant was under development by GlaxoSmithKline for the treatment of chemotherapy-induced nausea and vomiting . However, the development was discontinued because further safety assessment was necessary . More recently, Casopitant has been listed as under development as a potential novel antidepressant for the treatment of major depressive disorder, with a phase 2 clinical trial having been completed .

Propiedades

IUPAC Name |

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGTZCKQRWXCHW-WMTVXVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961762 | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Casopitant | |

CAS RN |

414910-27-3, 852393-14-7 | |

| Record name | Casopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW679769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

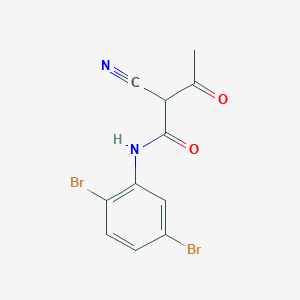

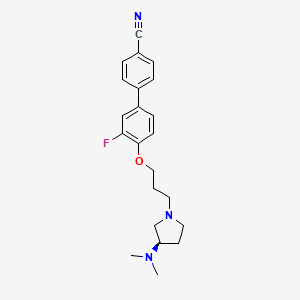

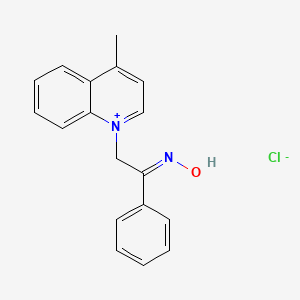

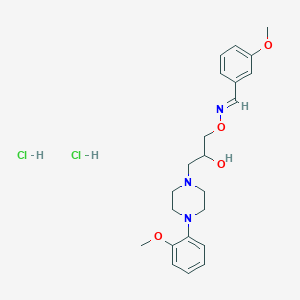

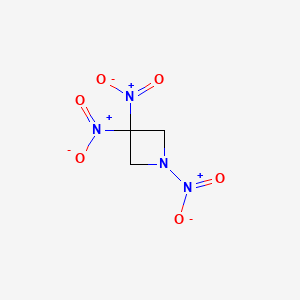

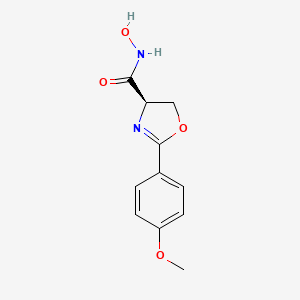

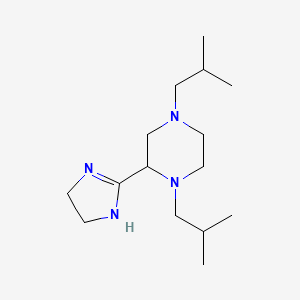

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B1241386.png)

![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)

![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)

![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)